molecular formula C7H6N2O B1311455 5-Isocyanato-2-methylpyridine CAS No. 732245-99-7

5-Isocyanato-2-methylpyridine

Cat. No. B1311455
CAS RN: 732245-99-7
M. Wt: 134.14 g/mol
InChI Key: WWBMYUQLNXLJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isocyanato-2-methylpyridine is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 5-Isocyanato-2-methylpyridine can be achieved by reacting 6-methylnicotinic acid with diphenyl phosphoryl azide and triethylamine in toluene at 20°C for 4 hours .


Molecular Structure Analysis

The molecular structure of 5-Isocyanato-2-methylpyridine can be represented by the InChI code: 1S/C7H6N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

5-Isocyanato-2-methylpyridine has a density of 1.2±0.1 g/cm3 and a boiling point of 314.6±30.0 °C at 760 mmHg . It is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis

“5-Isocyanato-2-methylpyridine” is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is used in various chemical synthesis processes due to its unique structure and reactivity .

Polyurethane Production

One of the significant applications of “5-Isocyanato-2-methylpyridine” is in the production of polyurethanes (PUs) . PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .

Bio-based Isocyanate Production

“5-Isocyanato-2-methylpyridine” is also being investigated for its potential in bio-based isocyanate production . This is part of a broader effort to develop more sustainable and environmentally friendly methods for producing isocyanates .

Green Polyurethane Production

Related to the above point, “5-Isocyanato-2-methylpyridine” is being explored for its use in the production of green polyurethanes (G-PUs) . These are PUs that are derived from biomass or other renewable resources .

Research and Development

“5-Isocyanato-2-methylpyridine” is also used in various research and development activities. For instance, it is used in the synthesis of new compounds, the development of new chemical reactions, and the exploration of new applications for existing compounds .

Safety and Handling

While not an application per se, it’s important to note that “5-Isocyanato-2-methylpyridine” is classified as a hazardous substance. It has specific handling and storage requirements to ensure safety .

Safety and Hazards

5-Isocyanato-2-methylpyridine is classified as a dangerous substance. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-isocyanato-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBMYUQLNXLJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428540
Record name 5-isocyanato-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isocyanato-2-methylpyridine

CAS RN

732245-99-7
Record name 5-isocyanato-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isocyanato-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 6-methyl-nicotinic acid (0.41 g, 3 mmol) (Aldrich) in toluene (15 mL) was added diphenylphosphoryl azide (0.958 g, 3.5 mmol) (Aldrich), followed by the addition of triethylamine (0.35 g, 3.6 mmol) (Aldrich). The mixture was stirred at room temperature for 30 minutes and the mixture became clear. Then the mixture was heated at 80° C. for 2 hours. The mixture was cooling down to room temperature to give crude 5-isocyanato2-methyl-pyridine as 0.2 M solution of toluene and used for the next step without further purification.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.958 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isocyanato-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Isocyanato-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-Isocyanato-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-Isocyanato-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-Isocyanato-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-Isocyanato-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.